Ethyl 4-((3,4-dimethoxyphenyl)(4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate

Description

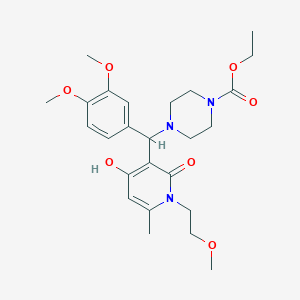

Ethyl 4-((3,4-dimethoxyphenyl)(4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate is a synthetic piperazine derivative featuring a structurally complex framework. The molecule integrates a piperazine core substituted with a 3,4-dimethoxyphenyl group and a dihydropyridinone ring system. Key functional groups include:

- 1,2-Dihydropyridin-2-one: A heterocyclic component that may confer hydrogen-bonding capabilities via its carbonyl and hydroxyl groups.

- Methoxyethyl and methyl substituents: These groups could enhance solubility and modulate steric effects.

Properties

IUPAC Name |

ethyl 4-[(3,4-dimethoxyphenyl)-[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridin-3-yl]methyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N3O7/c1-6-35-25(31)27-11-9-26(10-12-27)23(18-7-8-20(33-4)21(16-18)34-5)22-19(29)15-17(2)28(24(22)30)13-14-32-3/h7-8,15-16,23,29H,6,9-14H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUBCPHGWFNMGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(C2=CC(=C(C=C2)OC)OC)C3=C(C=C(N(C3=O)CCOC)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((3,4-dimethoxyphenyl)(4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)piperazine-1-carboxylate, with the CAS number 897735-51-2, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize its biological activity based on available research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 489.6 g/mol. The structure features a piperazine ring substituted with various functional groups, which are believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₅N₃O₇ |

| Molecular Weight | 489.6 g/mol |

| CAS Number | 897735-51-2 |

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The presence of methoxy groups in the aromatic rings enhances electron donation capabilities, which is crucial for scavenging free radicals.

Neuroprotective Effects

Studies have demonstrated that this compound may possess neuroprotective effects, particularly against oxidative stress-induced neuronal damage. The dihydropyridine moiety is known for its calcium channel blocking activity, which can prevent excitotoxicity in neuronal cells.

Anticancer Potential

Preliminary investigations have suggested that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation. For instance, compounds containing similar structural features have been reported to inhibit the growth of various cancer cell lines.

Case Studies

- Neuroprotection in Animal Models : In a study using rodent models of neurodegeneration, administration of the compound led to significant improvements in cognitive function and reduced markers of oxidative stress in brain tissues.

- Anticancer Activity : A case study involving human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and induction of apoptosis.

Mechanistic Insights

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The methoxy groups enhance the ability to donate electrons and neutralize free radicals.

- Calcium Channel Modulation : The dihydropyridine structure suggests potential interactions with calcium channels, which are critical in regulating neurotransmitter release and neuronal excitability.

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl Piperazine-1-carboxylate Derivatives

Key Observations :

- The 3,4-dimethoxyphenyl group in the target compound contrasts with electron-withdrawing substituents (e.g., nitro in , chloro in ), suggesting distinct electronic profiles.

Bioactivity and Pharmacological Implications

While direct bioactivity data for the target compound is absent in the evidence, insights can be inferred from structurally related analogs:

Table 2: Hypothetical Bioactivity Comparison Based on Structural Analogues

Mechanistic Insights :

- Piperazine derivatives frequently target central nervous system receptors (e.g., serotonin, dopamine receptors) due to their conformational flexibility .

- Dihydropyridinone rings are associated with kinase inhibition and anti-inflammatory activity, as seen in related heterocyclic systems .

Molecular Properties and Pharmacokinetics

Computational similarity metrics (e.g., Tanimoto coefficient) and molecular property analysis provide further differentiation:

Table 3: Comparative Molecular Properties

Key Implications :

- The hydroxy and carbonyl groups in the dihydropyridinone ring may improve target binding via hydrogen bonding, contrasting with simpler analogs lacking these features .

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with condensation of substituted dihydropyridine and piperazine precursors. Critical steps include:

- Temperature control : Maintain 195–230°C during cyclization steps to prevent side reactions .

- Catalysts : Use palladium on carbon (Pd/C) for hydrogenation or deprotection steps to enhance yield .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Purification : Employ column chromatography followed by HPLC (C18 columns, acetonitrile/water gradient) to achieve >95% purity .

Q. How is the structural integrity of this compound confirmed?

Methodological Answer:

- NMR spectroscopy : H and C NMR identify proton environments (e.g., dihydropyridine C=O at ~170 ppm, piperazine N-CH at 2.5–3.5 ppm) .

- X-ray crystallography : Resolves 3D conformation, confirming stereochemistry of the methoxyethyl and dimethoxyphenyl groups .

- IR spectroscopy : Validates functional groups (e.g., hydroxyl stretch at 3200–3500 cm, ester C=O at 1720 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies often arise from structural analogs with minor substituent changes (e.g., fluorophenyl vs. p-tolyl groups). To address this:

- Comparative SAR studies : Synthesize analogs (Table 2) and test in standardized assays (e.g., kinase inhibition).

- Computational docking : Use molecular dynamics to predict binding affinities to targets like EGFR or COX-2 .

- Mutagenesis assays : Identify critical residues in enzyme active sites that interact with variable substituents .

Q. What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

- pH-dependent degradation : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; monitor via HPLC for hydrolysis of ester or dihydropyridine moieties .

- Thermal stability : Use TGA/DSC to identify decomposition thresholds (>200°C for solid state) .

- Light sensitivity : Expose to UV-Vis light (254 nm); track photodegradation products via LC-MS .

Q. How can structure-activity relationships (SAR) be systematically explored?

Methodological Answer:

- Fragment-based design : Replace the dihydropyridine core with pyrazolo[3,4-d]pyrimidine to assess impact on kinase inhibition .

- Pharmacophore mapping : Identify critical hydrogen-bond donors (e.g., 4-hydroxy group) using QSAR models .

- In vitro profiling : Screen against panels of cancer cell lines (NCI-60) or inflammatory markers (e.g., IL-6, TNF-α) to correlate substituents with activity .

Q. What advanced techniques characterize its reactivity with biological nucleophiles?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.